Thermochemical Stability: Comparative Enthalpy of Formation of 3,3'-Dinitrobenzophenone vs. Mono-Nitro Analogs
The standard molar enthalpy of formation (ΔfH°m) in the crystalline state at T=298.15 K provides a direct measure of relative stability. 3,3'-dinitrobenzophenone exhibits a significantly lower (more negative) enthalpy of formation compared to its mono-nitro precursors, 3-nitrobenzophenone and 4-nitrobenzophenone [1]. This quantifiable difference is critical for predicting thermal behavior in high-temperature applications like polymer curing and for assessing potential exothermicity during synthesis or storage.
| Evidence Dimension | Standard Molar Enthalpy of Formation (ΔfH°m) |
|---|---|
| Target Compound Data | -204.8 ± 2.9 kJ·mol⁻¹ |
| Comparator Or Baseline | 3-Nitrobenzophenone: -66.5 ± 2.4 kJ·mol⁻¹; 4-Nitrobenzophenone: -69.1 ± 2.5 kJ·mol⁻¹ |
| Quantified Difference | 138.3 kJ·mol⁻¹ more negative than 3-nitrobenzophenone; 135.7 kJ·mol⁻¹ more negative than 4-nitrobenzophenone |
| Conditions | Crystalline state, T=298.15 K |
Why This Matters
A more exothermic formation enthalpy indicates greater thermodynamic stability, which is a key selection criterion for high-temperature processes and ensures predictable behavior during long-term storage or material processing.
- [1] Ledo, J. M., et al. (2011). Experimental study on the thermochemistry of 3-nitrobenzophenone, 4-nitrobenzophenone and 3,3′-dinitrobenzophenone. The Journal of Chemical Thermodynamics, 43(4), 546-551. View Source
